molecular formula C11H15N3O B11746271 [(1-Ethyl-1H-pyrazol-5-yl)methyl](furan-2-ylmethyl)amine

[(1-Ethyl-1H-pyrazol-5-yl)methyl](furan-2-ylmethyl)amine

Cat. No.: B11746271
M. Wt: 205.26 g/mol
InChI Key: KDSBQMMMMKYZQE-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-pyrazol-5-yl)methylamine is a secondary amine featuring a pyrazole and furan heterocyclic framework. The pyrazole moiety is substituted with an ethyl group at the N1 position, while the furan ring is linked via a methylene group to the amine. This compound is of interest due to its structural similarity to bioactive molecules, particularly antimicrobial agents . Its molecular formula is C₁₁H₁₅N₃O, with a molecular weight of 205.26 g/mol (calculated from constituent atoms).

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-(furan-2-ylmethyl)methanamine

InChI

InChI=1S/C11H15N3O/c1-2-14-10(5-6-13-14)8-12-9-11-4-3-7-15-11/h3-7,12H,2,8-9H2,1H3

InChI Key

KDSBQMMMMKYZQE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with furan-2-ylmethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-pyrazol-5-yl)methylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

(1-Ethyl-1H-pyrazol-5-yl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(1-Ethyl-1H-pyrazol-5-yl)methylamine Ethyl-pyrazole, furan-methyl C₁₁H₁₅N₃O 205.26 Secondary amine; pyrazole-furan hybrid
1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a) Chlorophenyl, tetrazole C₁₃H₁₂ClN₅O 297.72 Tetrazole core; high antimicrobial activity; crystallizes in space group P21/c
[2-(3,4-Dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine Dimethoxyphenyl, ethyl-pyrazole C₁₅H₂₁N₃O₂ 275.35 Aromatic methoxy groups; enhanced lipophilicity
(2,2-Difluoroethyl)(furan-2-ylmethyl)amine Difluoroethyl, furan-methyl C₇H₉F₂NO 161.15 Fluorinated alkyl chain; simpler structure
2-(Furan-2-ylmethyl)pyrazol-3-amine Furan-methyl, pyrazole-amine C₈H₁₀N₃O 164.19 Primary amine; potential precursor for drug synthesis
Key Observations:
  • Pyrazole vs. Tetrazole : Compound 8a (tetrazole derivative) exhibits higher molecular weight and antimicrobial activity compared to pyrazole-based analogs, likely due to the electron-deficient tetrazole ring enhancing binding interactions .
  • Fluorination : The difluoroethyl substituent in introduces electronegativity, which may alter metabolic stability and receptor affinity .

Biological Activity

The compound (1-Ethyl-1H-pyrazol-5-yl)methylamine (CAS: 613676-55-4) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various research studies.

Chemical Structure

The molecular formula of (1-Ethyl-1H-pyrazol-5-yl)methylamine is C11H15N3OC_{11}H_{15}N_{3}O, indicating the presence of a pyrazole ring and a furan moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, certain pyrazole compounds have been shown to exhibit significant inhibitory effects on various cancer cell lines by targeting key proteins involved in tumor progression, such as BRAF(V600E) and EGFR . While specific data on (1-Ethyl-1H-pyrazol-5-yl)methylamine is limited, its structural similarities to other active pyrazole derivatives suggest potential antitumor efficacy.

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Studies indicate that certain compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) . This mechanism may be relevant for (1-Ethyl-1H-pyrazol-5-yl)methylamine, as the presence of the furan group might enhance its interaction with inflammatory pathways.

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been extensively documented. For example, compounds similar to (1-Ethyl-1H-pyrazol-5-yl)methylamine have demonstrated efficacy against various bacterial strains by disrupting cell membrane integrity, leading to cell lysis . The furan moiety may contribute to this activity through its ability to form reactive intermediates.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key factors influencing activity include:

  • Substituent Position : The position of substituents on the pyrazole ring can significantly affect biological interactions.
  • Functional Groups : The presence of electron-donating or withdrawing groups can modulate the compound's reactivity and binding affinity to target proteins.
Property Effect on Activity
Substituent PositionInfluences binding affinity
Electron DensityAffects reactivity with biological targets
Hydrogen Bonding PotentialEnhances interaction with biomolecules

Case Studies

  • Anticancer Screening : In a study evaluating various pyrazole derivatives, compounds were tested against breast and colon cancer cell lines. Although direct data on (1-Ethyl-1H-pyrazol-5-yl)methylamine was not available, structurally related compounds showed significant antiproliferative effects .
  • Anti-inflammatory Testing : Another study focused on the anti-inflammatory mechanisms of pyrazole derivatives, revealing that specific compounds inhibited LPS-induced NO production in macrophages. This suggests that (1-Ethyl-1H-pyrazol-5-yl)methylamine may possess similar properties .

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